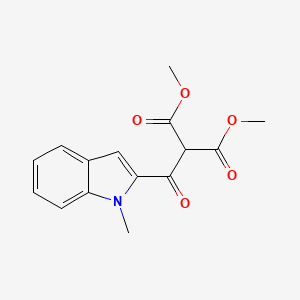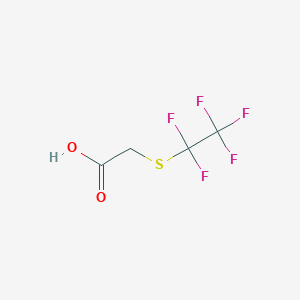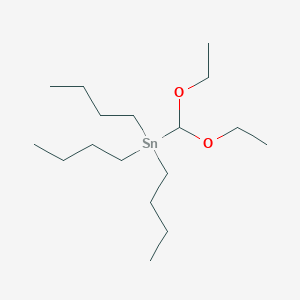
Stannane, tributyl(diethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(diethoxymethyl)- is an organotin compound with the molecular formula C17H38O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one diethoxymethyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(diethoxymethyl)- typically involves the reaction of tributyltin hydride with diethoxymethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of stannane, tributyl(diethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of radical initiators.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of stannane, tributyl(diethoxymethyl)- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents on the tin atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the diethoxymethyl group.
Tributyltin chloride: Contains a chloride group instead of the diethoxymethyl group.
Tributyltin oxide: An oxide derivative of tributyltin.
Uniqueness
Stannane, tributyl(diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and stability compared to other tributyltin compounds. This makes it particularly useful in specific organic synthesis applications where selective reactivity is required .
Eigenschaften
CAS-Nummer |
79411-58-8 |
|---|---|
Molekularformel |
C17H38O2Sn |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
tributyl(diethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UQWPDPNIWWMVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
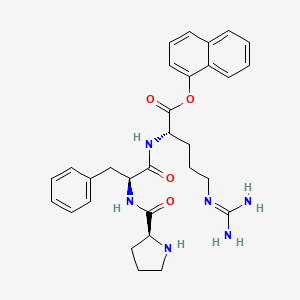
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
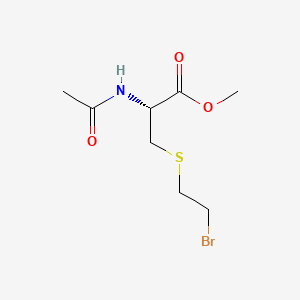
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
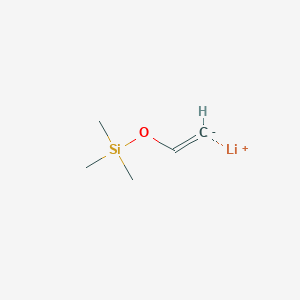
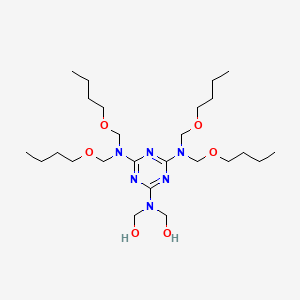
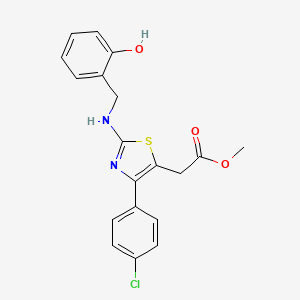
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
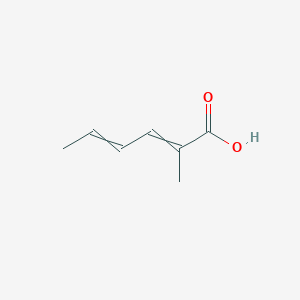
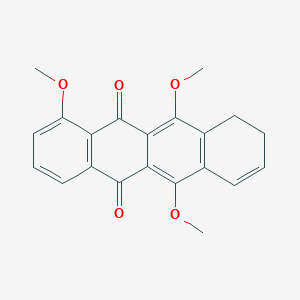
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
